molecular formula C23H25FN4O2 B2980052 (4-(Dimethylamino)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705242-89-2

(4-(Dimethylamino)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2980052
CAS No.: 1705242-89-2
M. Wt: 408.477
InChI Key: UEJXDOKSHJDFSJ-UHFFFAOYSA-N
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Description

The compound (4-(Dimethylamino)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a multifaceted molecule known for its diverse applications in various scientific fields. The compound's structural complexity and unique properties make it a subject of significant interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process, starting with the preparation of (4-(dimethylamino)phenyl)methanone. This is followed by the formation of 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl, which is then reacted with the methanone derivative. Key conditions include controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of (4-(dimethylamino)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves scaling up the synthetic route with emphasis on cost efficiency, safety, and environmental considerations. Large-scale reactors, continuous flow systems, and automated control processes are employed to optimize production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound undergoes oxidation reactions, where it can form various oxidized derivatives.

  • Reduction: : It can be reduced under appropriate conditions to produce different reduced forms.

  • Substitution: : It is amenable to various substitution reactions, allowing the replacement of specific groups within the molecule.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the conditions and reagents used. For example, oxidation may yield different functionalized derivatives, while reduction can lead to simplified versions of the original compound.

Scientific Research Applications

Chemistry: In chemistry, (4-(dimethylamino)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. It serves as a key intermediate in the development of new pharmaceuticals and organic materials.

Biology: Biologically, the compound is studied for its potential interactions with various biological targets. Its structure allows it to bind with specific proteins and enzymes, making it useful in biochemical assays and drug discovery.

Medicine: In medicine, it is investigated for its therapeutic potential. Researchers explore its efficacy in treating various conditions, considering its mechanism of action and bioavailability.

Industry: Industrially, the compound finds applications in the development of new materials with specific properties. Its unique chemical structure makes it valuable in designing polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action involves the compound interacting with molecular targets such as proteins, enzymes, and receptors. Its specific structure enables it to modulate biological pathways, leading to its observed effects. For instance, the presence of the oxadiazole ring may enhance its ability to cross cell membranes, while the fluorophenyl group can increase its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds:

  • (4-(Dimethylamino)phenyl)methanone: : Lacks the piperidinyl and oxadiazolyl groups, affecting its overall reactivity and applications.

  • (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: : Missing the dimethylamino group, which impacts its chemical properties.

  • (4-(Dimethylamino)phenyl)(3-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: : Contains a chlorophenyl group instead of a fluorophenyl group, leading to differences in chemical behavior and biological activity.

Uniqueness: What sets (4-(dimethylamino)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone apart is its unique combination of functional groups, allowing for a broader range of chemical reactions and biological interactions. Its specific structure imparts distinct properties that are not observed in closely related compounds.

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Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-27(2)18-11-9-17(10-12-18)23(29)28-13-5-6-16(15-28)14-21-25-22(26-30-21)19-7-3-4-8-20(19)24/h3-4,7-12,16H,5-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJXDOKSHJDFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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